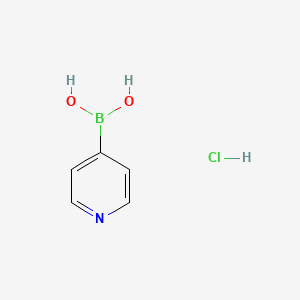
Pyridine-4-boronic acid hydrochloride
Vue d'ensemble
Description
Pyridine-4-boronic acid hydrochloride is a derivative of boronic acid. It is a useful building block in crystal engineering and can also be used as a catalyst to act as a dehydrative condensation agent to synthesize amides using carboxylic acid and amines as raw materials .
Synthesis Analysis
Pyridine-4-boronic acid hydrochloride is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling . It has been found that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of Pyridine-4-boronic acid hydrochloride is C5H7BClNO2 . Its molecular weight is 159.38 .Chemical Reactions Analysis
Pyridine-4-boronic acid hydrochloride is a highly effective catalyst for amide synthesis reactions. In the presence of carboxylic acids and amines, it promotes dehydrative condensation to generate amides . It can also be used in the Suzuki–Miyaura coupling reaction .Applications De Recherche Scientifique
Pyridine-4-boronic acid hydrochloride: , also known as pyridin-4-ylboronic acid hydrochloride, is a versatile compound with a variety of applications in scientific research. Below are six unique applications, each detailed in its own section:
Suzuki-Miyaura Coupling Reactions
Pyridine-4-boronic acid hydrochloride is commonly used as a reagent in Palladium-catalyzed Suzuki-Miyaura coupling reactions . This type of reaction is pivotal in the field of organic synthesis, allowing for the formation of carbon-carbon bonds which are crucial in the construction of complex organic molecules .
Microwave Irradiation Reactions
The compound is utilized in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation . Microwave irradiation can accelerate chemical reactions, making this application significant for increasing efficiency in chemical synthesis .
HIV-1 Protease Inhibitors
It serves as a reagent in the preparation of HIV-1 protease inhibitors . These inhibitors are essential for the treatment of HIV, as they interfere with the virus’s ability to replicate within the host cell .
Cancer Therapeutics
Pyridine-4-boronic acid hydrochloride is involved in the development of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can play a role in controlling cancer cell growth and proliferation .
Crystal Engineering
As a building block in crystal engineering, its ability to form hydrogen bonds and interact with metal ions makes it highly useful in the design and synthesis of novel materials .
Amide Synthesis Catalyst
The compound functions as an effective catalyst for amide synthesis reactions . Amides are fundamental components of many biological and pharmaceutical compounds, making this application crucial for drug discovery and development .
Mécanisme D'action
Target of Action
Pyridine-4-boronic acid hydrochloride, also known as pyridin-4-ylboronic acid hydrochloride, is a versatile reagent used in various chemical reactions. Its primary targets are organic compounds that participate in cross-coupling reactions .
Mode of Action
The compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron-based reagent that provides a boronic acid functionality. This functionality is crucial for the transmetalation step of the Suzuki-Miyaura coupling, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by pyridine-4-boronic acid hydrochloride. This reaction is a type of palladium-catalyzed cross-coupling, which is used to form carbon-carbon bonds . The compound’s role in this pathway can lead to the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridine-4-boronic acid hydrochloride is currently limited. It’s known that the compound is a solid with a melting point of over 300°c . This could influence its absorption and distribution properties.
Result of Action
The primary result of the action of pyridine-4-boronic acid hydrochloride is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including potential cancer therapeutics .
Action Environment
The efficacy and stability of pyridine-4-boronic acid hydrochloride can be influenced by various environmental factors. For instance, it’s recommended to store the compound at a temperature below -20°C to maintain its stability . Additionally, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It’s also important to note that the compound is incompatible with strong acids and bases .
Safety and Hazards
Pyridine-4-boronic acid hydrochloride is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
pyridin-4-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXYQJUECNKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656959 | |
| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-boronic acid hydrochloride | |
CAS RN |
913835-65-1 | |
| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 913835-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
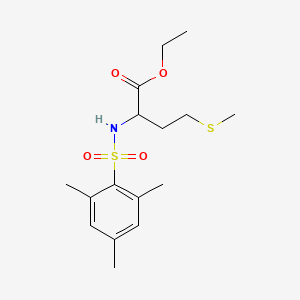
![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)
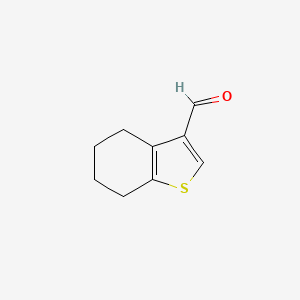

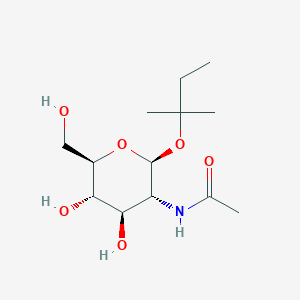
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
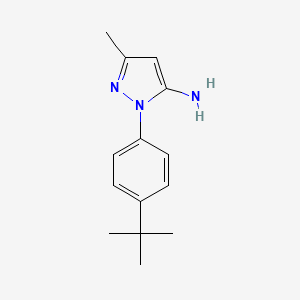
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)

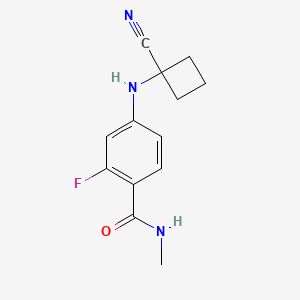
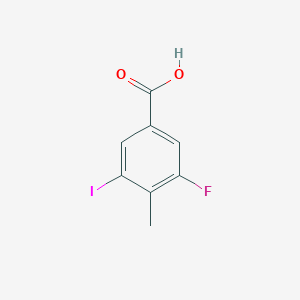
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)